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molecular formula C9H8BrFO2 B1418570 Ethyl 3-Bromo-5-fluorobenzoate CAS No. 353743-43-8

Ethyl 3-Bromo-5-fluorobenzoate

Cat. No. B1418570
M. Wt: 247.06 g/mol
InChI Key: NXLQOVWASVDMHM-UHFFFAOYSA-N
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Patent
US07232821B2

Procedure details

Sulphuric acid (5 drops) was added to 3-bromo-5-fluorobenzoic acid (1.194 g, 5.45 mmol) in ethanol (10 ml) and refluxed with stirring at 90° C. for 17 hours. Reaction mixture partitioned between diethyl ether and water, washed with sodium hydrogen carbonate, dried (MgSO4) and evaporated to dryness.
Quantity
1.194 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH2:12](O)[CH3:13]>S(=O)(=O)(O)O>[CH2:12]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([F:11])[CH:10]=[C:2]([Br:1])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
1.194 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring at 90° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether and water
WASH
Type
WASH
Details
washed with sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(C)OC(C1=CC(=CC(=C1)F)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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